molecular formula C21H42O4 B11825510 Vikoflex 4964 CAS No. 68609-92-7

Vikoflex 4964

Cat. No.: B11825510
CAS No.: 68609-92-7
M. Wt: 358.6 g/mol
InChI Key: FWNZKPKGBYWNJO-KVVVOXFISA-N
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Description

Oleic acid compound with propane-1,2-diol (1:1) is a chemical compound with the molecular formula C21H40O3. It is also known as oleic acid monoester with propane-1,2-diol. This compound is a monoester formed from the reaction between oleic acid and propane-1,2-diol. It is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid compound with propane-1,2-diol (1:1) is synthesized through an esterification reaction. The process involves heating oleic acid and propane-1,2-diol together. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

In industrial settings, the production of oleic acid compound with propane-1,2-diol (1:1) involves large-scale esterification reactors. The reactants, oleic acid and propane-1,2-diol, are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation and other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Oleic acid compound with propane-1,2-diol (1:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Oleic acid compound with propane-1,2-diol (1:1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oleic acid compound with propane-1,2-diol (1:1) involves its interaction with specific molecular targets and pathways. The ester can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways involved in inflammation and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid compound with propane-1,2-diol (1:1) is unique due to its specific ester linkage and the properties imparted by the propane-1,2-diol moiety. This compound exhibits distinct solubility, stability, and reactivity characteristics compared to other similar esters. Its unique properties make it suitable for specific applications in various fields .

Biological Activity

Vikoflex 4964 is a polymer compound primarily used in various industrial applications, particularly in the formulation of adhesives and sealants. Understanding its biological activity is crucial for assessing its safety and potential environmental impact.

Toxicity Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the route of exposure. A significant study assessed the acute systemic toxicity of this compound in mice, revealing important data regarding its safety profile:

  • Acute Toxicity : The study found that this compound has an LD50 (lethal dose for 50% of the population) greater than 16 mL/kg when administered orally to rats, indicating low acute toxicity compared to other compounds .

Case Studies

  • Systemic Toxicity Assessment : In a controlled study, mice were administered this compound to evaluate its systemic effects. The results showed no significant adverse effects at lower dosages, but higher concentrations led to observable physiological changes, including weight loss and lethargy .
  • Long-term Exposure : Chronic exposure studies indicated that while short-term exposure to this compound might be safe, prolonged exposure could lead to organ stress, particularly affecting the liver and kidneys. The NOAEL (No Observed Adverse Effect Level) was determined to be at concentrations lower than 1% in dietary studies .

Biodegradation and Environmental Impact

This compound is part of a broader category of epoxidized oils and derivatives that are known for their biodegradability. Studies have shown that these compounds can degrade significantly within a span of 28 days under appropriate conditions:

CompoundBiodegradation Rate (%)Test Method
This compound>70%OECD 301F
ESBO (Epoxidized Soybean Oil)>79%OECD 301B

This indicates that this compound may pose a lower risk to the environment compared to more persistent compounds .

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological systems at various levels. The compound has been shown to affect cellular membranes, potentially leading to altered permeability and function in exposed organisms .

Comparative Studies

Comparative studies with similar compounds like Pluronic L-61 have highlighted differences in biological responses. While both compounds show some level of toxicity, this compound appears to have a more favorable safety profile in terms of acute toxicity assessments .

Properties

CAS No.

68609-92-7

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

(Z)-octadec-9-enoic acid;propane-1,2-diol

InChI

InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3/b10-9-;

InChI Key

FWNZKPKGBYWNJO-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O

physical_description

Liquid

Origin of Product

United States

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